molecular formula C5H5Cl2N3 B1355249 5,6-Dichloropyridine-2,3-diamine CAS No. 97941-89-4

5,6-Dichloropyridine-2,3-diamine

Cat. No.: B1355249
CAS No.: 97941-89-4
M. Wt: 178.02 g/mol
InChI Key: CHGCWQGIACIHHI-UHFFFAOYSA-N
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Description

5,6-Dichloropyridine-2,3-diamine is an organic compound with the molecular formula C5H5Cl2N3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 5 and 6 positions and two amino groups at the 2 and 3 positions

Biochemical Analysis

Biochemical Properties

5,6-Dichloropyridine-2,3-diamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways, which can result in altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting their concentrations within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for its accumulation and activity within target tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action within the cell, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyridine-2,3-diamine typically involves the chlorination of pyridine derivatives followed by amination. One common method starts with 2,3-dichloropyridine, which undergoes nucleophilic substitution with ammonia or an amine source under controlled conditions to introduce the amino groups at the desired positions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is usually purified through crystallization or distillation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often involving the use of hydrogen gas or metal hydrides.

    Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of chlorine atoms, which can be replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dichloropyridine-2,3-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as antimicrobial agents, anticancer compounds, or modulators of biochemical pathways.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 5,6-Dichloropyridine-2,3-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine and amino groups allows it to form strong bonds with these targets, potentially inhibiting their function or altering their activity. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

    2,3-Dichloropyridine: Lacks the amino groups, making it less reactive in certain substitution reactions.

    5,6-Dichloropyridine: Does not have the amino groups, limiting its applications in biological systems.

    2,3-Diaminopyridine:

Uniqueness: 5,6-Dichloropyridine-2,3-diamine is unique due to the combination of chlorine and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

5,6-dichloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGCWQGIACIHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542129
Record name 5,6-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97941-89-4
Record name 5,6-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloropyridine-2,3-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compounds of the present invention may be prepared as follows. It has been reported that reduction of 2-amino-5-chloro-3-nitropyridine (2) by SnCl2 in concentrated HCl resulted in both reduction of the nitro group to an amino group as well as chlorination of the pyridine ring to give 2,3-diamino-5,6-dichloropyridine (4) as the only isolated product (Israel & Day, J. Org. Chem. 24:1455-1460 (1959)). We found that reduction of 2 under identical conditions as reported gave a mixture of 2,3-diamino-5-chloropyridine (3) and 2,3-diamino-5,6-dichloropyridine (4) in a ratio of 4:1. The mixture could not be separated by crystallization in water. It could be separated by preparative TLC and chromatography. Cyclization of 3 with oxalic acid gave 8-NQX 5 and cyclization of 4 with oxalic acid gave 8-NQX 6. 6,7-dichloro-8-NQX 6 was found to have a Ki of about 200 nM, which is similar to the corresponding 6,7-dichloro-QX. 6-Chloro-8-NQX 5 also was found to be about as active as the corresponding 6-chloro-QX. 6-Bromo-7-methyl-8-NQX (8) was found to have a Ki of about 200 nM. 6-NQX 11 and 6,8-diN-QX 13 also were found to be about as active as QX. ##STR8##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.